molecular formula C14H10HgO4 B1210647 Mercuric benzoate CAS No. 583-15-3

Mercuric benzoate

Cat. No. B1210647
CAS RN: 583-15-3
M. Wt: 442.82 g/mol
InChI Key: FJKFBLLIOVQLFS-UHFFFAOYSA-L
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Description

Mercuric benzoate is a white crystalline odorless solid . It is highly toxic by inhalation and ingestion . It is sensitive to light .


Molecular Structure Analysis

The molecular formula of Mercuric benzoate is C14H10HgO4 . It has an average mass of 442.817 Da and a monoisotopic mass of 444.028503 Da .


Chemical Reactions Analysis

Mercuric benzoate is soluble in solutions of sodium chloride and ammonium benzoate . It reacts as a weak base .


Physical And Chemical Properties Analysis

Mercuric benzoate has a melting point of 165°C . It is slightly soluble in water . When boiled with water or alcohol, it hydrolyzes to a basic salt and free benzoic acid .

Scientific Research Applications

  • Thermal Decomposition and Organometallic Synthesis

    • Mercuric benzoate undergoes thermal decomposition to form complex mercuration products. This decomposition can be manipulated to yield different organomercury compounds based on the reaction environment, such as in dimethyl sulphoxide or pyridine. This process contributes to the synthesis of various organomercury compounds, making it valuable in organometallic chemistry (Deacon & Stretton, 1981).
  • Permercuration of Aromatic Compounds

    • Mercuric benzoate plays a role in the permercuration process. It has been used to permercurate various aromatic compounds, including sodium benzoate and benzene. This process leads to the formation of polybromobenzenes, which are useful in further chemical research and development (Deacon & Farquharson, 1974).
  • Electrochemical Detection of Mercuric Ions

    • Mercuric benzoate is integral in the development of sensors for detecting mercuric ions. A study demonstrated the use of tribenzamides and silver nanoparticles in conjunction with mercuric benzoate for the fabrication of sensitive and selective sensors for detecting toxic levels of mercuric ions in aqueous media (Manzoor et al., 2022).
  • Carbohydrate Chemistry

    • In carbohydrate chemistry, mercuric benzoate is used for the hydrolysis of ethers of carbohydrates. This process aids in the synthesis of various carbohydrate derivatives under non-acidic conditions, demonstrating its utility in organic synthesis and carbohydrate research (Gigg & Warren, 1968).
  • Standard Electrode Potential Measurements

    • The standard potential of the mercury/mercurous benzoate electrode is determined in various solutions, providing crucial data for electrochemical studies and applications. These measurements are essential for understanding the electrochemical properties of mercuric benzoate and its applications in sensor technology and analytical chemistry (Bertram & Bone, 1967).
  • Comparison with Alternative Chemicals

    • Research comparing the effectiveness of mercuric chloride and mercuric benzoate in various applications, such as seawater sample preservation, provides insights into their relative efficiency and environmental impact. This comparison helps in choosing the most suitable chemicals for specific scientific applications (Gloël et al., 2015).

Safety And Hazards

Mercuric benzoate is highly toxic by inhalation and ingestion . Contact with the substance may cause severe injury or death . It is also a fire hazard as it may decompose upon heating to produce corrosive and/or toxic fumes .

properties

IUPAC Name

mercury(2+);dibenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFBLLIOVQLFS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Hg(C6H5COO)2, C14H10HgO4
Record name MERCURY BENZOATE
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DSSTOX Substance ID

DTXSID70973838
Record name Mercury dibenzoate
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Molecular Weight

442.82 g/mol
Source PubChem
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Physical Description

Mercury benzoate appears as a white crystalline odorless solid. Melting point 165 °C. Sensitive to light. Highly toxic by inhalation and ingestion.
Record name MERCURY BENZOATE
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Solubility

Cryst powder; freely soluble in sodium chloride soln; sol in 90 parts cold, 40 parts boiling water; slightly soluble in alcohol; when boiled with water or alcohol it hydrolyzes to a basic salt and free benzoic acid; odorless /Monohydrate/, SOL IN AMMONIUM CHLORIDE; BENZENE, Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water.
Record name MERCURIC BENZOATE
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Product Name

Mercuric benzoate

Color/Form

White crystals

CAS RN

583-15-3
Record name MERCURY BENZOATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Mercuric benzoate
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Record name MERCURIC BENZOATE
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Record name MERCURIC BENZOATE
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Melting Point

165 °C
Record name MERCURIC BENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
T Mukaiyama, H Nambu, I Kuwajima - The Journal of Organic …, 1963 - ACS Publications
… Mercuric benzoate was … A whiteprecipitate of mercuric benzoate was filtered and washed several times with aqueous ethanol and dried in vacuo. Mercurous propionate was prepared …
Number of citations: 22 pubs.acs.org
B Baron, HG DeKay - Journal of the American Pharmaceutical Association …, 1943 - Elsevier
… In making a survey of literature of phenylmercuric benzoate we found very few references as to its properties and its use. Armangue and Maestres (4), in 1934 discussed several of the …
Number of citations: 2 www.sciencedirect.com
GB Deacon, GN Stretton - Journal of Organometallic Chemistry, 1981 - Elsevier
The main thermal decomposition path for mercuric 2,6-disubstituted benzoates, (RCO 2 ) 2 Hg (R = 2,6-X 2 C 6 H 3 ; X = F, Cl, Br, or Me), can be varied considerably. In boiling dimethyl …
Number of citations: 8 www.sciencedirect.com
T Mukaiyama, T Endo, S Ikenaga… - The Journal of Organic …, 1968 - ACS Publications
… Reaction of Mercuric Benzoate with 1 in the Presence of … To a stirred mixture of mercuric benzoate (4.45 g, 0.01 mol) and water (0.4g, 0.02 mol) in 30 ml of methylene chloride was …
Number of citations: 13 pubs.acs.org
KC Bass - Journal of Organometallic Chemistry, 1965 - Elsevier
Prebarafiox of r~~ yk Dibenzy~ mercury (mp III ‘) and benzylmercmic chloride (mp. 104”). were prepared by the method of Jones and\\‘emerl. Benz>-l-mercuric bromide (mp. erg’, lit. llJ” …
Number of citations: 0 www.sciencedirect.com
KA Kobe, TF Doumani - Industrial & Engineering Chemistry, 1941 - ACS Publications
Mercuration is of sufficient general applica-bility and importance in the aromatic series tobe regarded as a typical substitution reaction, like nitration, sulfonation, or halógena tion. In …
Number of citations: 17 pubs.acs.org
J Cason, DM Walba - The Journal of Organic Chemistry, 1972 - ACS Publications
… used as the extraction agent, the product was mainly mercuric benzoate monohydrate, mp … Mercuric benzoate monohydrate was formed by interaction of aqueous mercuric nitrate and …
Number of citations: 34 pubs.acs.org
JT Waldron, WH Snyder - Journal of the American Chemical …, 1973 - ACS Publications
… From a screening of 29 catalysts, mercuric acetate, mercuric benzoate, and mercuric salicylate were found to be favorable isomerization catalysts. For the liquid phase reaction, In K=(—…
Number of citations: 60 pubs.acs.org
TS PELLETIERINE - scholar.archive.org
… ampule of mercuric benzoate in sodium chlorid solution as used by Dr. Thompson. The pharmaceutical house informed me that it was quite likely that mercuric benzoate added to a …
Number of citations: 2 scholar.archive.org
R Meera, P Devi, B Madhumitha… - Research Journal of …, 2009 - indianjournals.com
… For Urease is P-chloro mercuric benzoate. Preliminary phytochemical screening was performed and different phytochemical constituents present in the extracts were identified. …
Number of citations: 2 www.indianjournals.com

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